molecular formula C4H8Cl3NO2S B13618860 N,N-Bis(2-chloroethyl)sulfamoyl chloride CAS No. 24590-55-4

N,N-Bis(2-chloroethyl)sulfamoyl chloride

Cat. No.: B13618860
CAS No.: 24590-55-4
M. Wt: 240.5 g/mol
InChI Key: VLCSGRLLYBKYGG-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)sulfamoyl chloride: is a chemical compound with the molecular formula C4H8Cl3NO2S and a molecular weight of 240.54 g/mol . It is known for its reactivity and is used in various chemical processes and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Bis(2-chloroethyl)sulfamoyl chloride can be synthesized through the reaction of N,N-bis(2-chloroethyl)sulfamide with thionyl chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reactive intermediates and products .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-chloroethyl)sulfamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)sulfamoyl chloride involves the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to the cross-linking of DNA strands, which interferes with DNA replication and transcription, ultimately inhibiting cell division and inducing cell death . The molecular targets include DNA and other nucleophilic biomolecules .

Comparison with Similar Compounds

  • N,N-Bis(2-chloroethyl)carbamoyl chloride
  • N,N-Bis(2-chloroethyl)phosphoramide chloride

Comparison: N,N-Bis(2-chloroethyl)sulfamoyl chloride is unique due to its sulfamoyl group, which imparts distinct reactivity and biological activity compared to carbamoyl and phosphoramide analogs. The presence of the sulfamoyl group enhances its ability to form stable covalent bonds with nucleophiles, making it particularly effective in applications requiring strong and stable chemical interactions .

Properties

CAS No.

24590-55-4

Molecular Formula

C4H8Cl3NO2S

Molecular Weight

240.5 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)sulfamoyl chloride

InChI

InChI=1S/C4H8Cl3NO2S/c5-1-3-8(4-2-6)11(7,9)10/h1-4H2

InChI Key

VLCSGRLLYBKYGG-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N(CCCl)S(=O)(=O)Cl

Origin of Product

United States

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